molecular formula C11H14F3N3O B2437926 1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one CAS No. 2097859-65-7

1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one

Cat. No. B2437926
CAS RN: 2097859-65-7
M. Wt: 261.248
InChI Key: VKUPDPBZANORLR-UHFFFAOYSA-N
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Description

“1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, a related compound was synthesized by reacting 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with tert-butyl 4-aminopiperidine-1-carboxylate in isopropanol. This was followed by the addition of N,N-diisopropylethylamine (DIPEA). After refluxing for 5 hours, the reaction was cooled, and the product was extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using crystallography. For example, the crystal structure of a related compound, (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone, was determined .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the synthesis of a related compound involved a Pd-catalyzed coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, compounds containing a trifluoromethylpyridine moiety have been found to have distinctive physical-chemical properties due to the presence of a fluorine atom and a pyridine .

Scientific Research Applications

Mechanism of Action

Mode of Action

The exact mode of action of 1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interactions with its targets .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, a compound with a similar structure, {1-[4-(trifluoromethyl)phenyl]piperidin-4-yl}methanol, has been associated with several hazard statements, including H302, H315, H319, and H335 .

Future Directions

The future directions of research on similar compounds involve their potential applications in various fields. For instance, a 11C-labeled positron emission tomography (PET) tracer originating from a mGluR2 inhibitor has been synthesized and evaluated, indicating potential applications in medical imaging .

properties

IUPAC Name

1-methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O/c1-16-7-4-15-9(10(16)18)17-5-2-8(3-6-17)11(12,13)14/h4,7-8H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUPDPBZANORLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one

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